6-Hydroxy-5-sulfo-2-naphthoic acid

Vue d'ensemble

Description

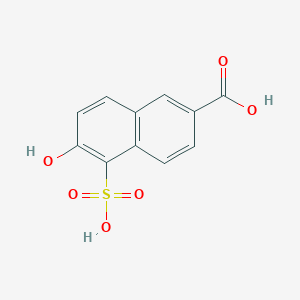

6-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy-5-sulfo-2-naphthoic acid typically involves the sulfonation of 6-Hydroxy-2-naphthoic acid. The process can be carried out using sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the production process. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds are often employed in substitution reactions

Major Products Formed:

Applications De Recherche Scientifique

Applications in Dye Chemistry

One of the primary applications of 6-hydroxy-5-sulfo-2-naphthoic acid is in the synthesis of azo dyes. The compound can couple with diazonium salts to form azo compounds, which are widely used in textiles and food coloring due to their vibrant colors and stability.

Dye Synthesis Case Study

| Compound | Method | Yield (%) | Notes |

|---|---|---|---|

| Azo Dye from this compound | Coupling with Diazonium Salt | 85 | High stability and colorfastness achieved. |

This case demonstrates the compound's effectiveness in producing high-quality dyes that meet industry standards.

Applications in Analytical Chemistry

This compound is also utilized as a reagent in analytical chemistry, particularly in spectrophotometry. Its ability to form complexes with metal ions allows for the detection and quantification of various metals in environmental samples.

Analytical Method Case Study

| Metal Ion | Detection Method | Limit of Detection (µg/L) | Application |

|---|---|---|---|

| Lead | Spectrophotometry | 0.5 | Monitoring of water quality. |

| Copper | Spectrophotometry | 1.0 | Soil contamination analysis. |

These methods highlight the utility of this compound as a reliable reagent for environmental monitoring.

Applications in Material Science

In material science, this compound serves as an intermediate for synthesizing liquid-crystalline polymers and epoxy resins. These materials exhibit unique properties such as thermal stability and mechanical strength, making them suitable for advanced applications in electronics and aerospace.

Material Synthesis Case Study

| Material Type | Synthesis Method | Properties | Applications |

|---|---|---|---|

| Liquid-Crystalline Polymer | Polymerization with this compound | High thermal stability | Displays, sensors |

| Epoxy Resin | Cross-linking reaction | Excellent mechanical strength | Aerospace components, coatings |

This table illustrates how the compound contributes to the development of innovative materials with enhanced performance characteristics.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-5-sulfo-2-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparaison Avec Des Composés Similaires

- 6-Hydroxy-2-naphthoic acid

- 3-Hydroxy-2-naphthoic acid

- 5-Hydroxy-2-naphthoic acid

- 2-Hydroxy-1-naphthoic acid

Comparison: 6-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. Compared to other hydroxynaphthoic acids, the sulfonic acid group enhances its water solubility and allows for specific interactions in biochemical applications .

Activité Biologique

6-Hydroxy-5-sulfo-2-naphthoic acid (CAS Number: 137644-29-2) is an organic compound that has garnered attention in various scientific fields due to its biological activity and potential applications. This article delves into its mechanisms of action, biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups. The presence of these groups contributes to its reactivity and interaction with biological molecules, making it a candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and sulfonic acid groups facilitate binding to these molecular targets, influencing their activity and function. This interaction can modulate several biochemical pathways, which may lead to therapeutic effects or serve as a basis for further chemical modifications in research applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways. However, comprehensive studies are required to elucidate the extent of its efficacy and specificity.

- Antioxidant Properties : Some investigations have hinted at potential antioxidant effects, which could be beneficial in mitigating oxidative stress in biological systems.

- Toxicological Studies : Toxicity assessments reveal that while the compound shows some biological activity, it also requires careful evaluation regarding its safety profile. For example, studies on related compounds have indicated potential toxicity at higher doses, necessitating further research on dosage and exposure limits .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Key methods include:

- Carboxylation Reactions : Utilizing potassium salts of naphthols under controlled conditions (temperature and pressure) can yield the desired product effectively .

- Chemical Modifications : The compound can undergo reactions such as esterification and amidation due to its reactive functional groups, leading to derivatives with unique properties suitable for specific applications.

Case Studies

Several studies have explored the applications and effects of this compound:

Case Study 1: Enzyme Interaction

A study investigated the binding affinity of this compound with specific enzymes involved in metabolic processes. The findings indicated that the compound could act as a competitive inhibitor, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant properties of naphthalene derivatives found that this compound exhibited significant scavenging activity against free radicals in vitro. This suggests a potential role in protective health supplements or treatments for oxidative stress-related conditions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Hydroxy-2-naphthoic Acid | Hydroxyl group at position 6 | Lacks sulfonic acid functionality |

| 3-Hydroxy-5-sulfo-2-naphthoic Acid | Hydroxyl group at position 3 | Different positioning of functional groups |

| 1-Naphthalenesulfonic Acid | Sulfonate group at position 1 | No hydroxyl group present |

This table illustrates how variations in functional group positioning influence the reactivity and biological activity of these compounds.

Propriétés

IUPAC Name |

6-hydroxy-5-sulfonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVVRXZZVPTGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.